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Compound of Interest

Compound Name: Zervimesine

Cat. No.: B606824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Zervimesine (CT-1812), a novel sigma-2 (σ2) receptor antagonist, is a promising therapeutic

candidate under investigation for neurodegenerative diseases, including Alzheimer's disease.

Its mechanism of action involves the displacement of toxic amyloid-beta (Aβ) oligomers from

neuronal synapses, a key pathological feature of Alzheimer's. This document provides detailed

application notes and laboratory protocols for the synthesis of Zervimesine, based on the

commercial route development reported by Cognition Therapeutics. The synthesis has been

optimized for efficiency and scalability, employing modern techniques such as photoflow

chemistry and high-throughput screening.
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Property Value

IUPAC Name

4-[3-methyl-3-(5-methylsulfonyl-1,3-

dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-

yl)oxy]phenol

Molecular Formula C₂₄H₃₃NO₄S

Molar Mass 431.59 g/mol

CAS Number 1802632-22-9

Appearance (Not specified in available literature)

Solubility (Not specified in available literature)

Mechanism of Action: Sigma-2 Receptor
Antagonism
Zervimesine functions as a sigma-2 receptor antagonist. In the context of Alzheimer's disease,

the sigma-2 receptor is implicated in the binding of toxic Aβ oligomers to neurons. By binding to

the sigma-2 receptor, Zervimesine allosterically displaces these Aβ oligomers, preventing their

synaptotoxic effects and potentially restoring neuronal function.
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Caption: Mechanism of action of Zervimesine in displacing Aβ oligomers.

Laboratory Synthesis of Zervimesine (CT-1812)
The following protocols are based on the second-generation commercial synthesis, which is a

convergent 8-step route. This improved process enhances efficiency and safety, notably

replacing a hazardous benzylic bromination with a visible-light-induced continuous flow

process.

Disclaimer: The following is a summarized interpretation of publicly available information. The

full, detailed experimental procedures, including precise reagent quantities, reaction conditions,

and safety precautions, should be consulted from the primary literature: "Commercial Route

Development of Sigma-2 Receptor Modulator, CT1812 Leveraging Photoflow, and HTS

Technologies" in the journal Organic Process Research & Development. This protocol is

intended for use by qualified chemists in a controlled laboratory setting.
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Caption: Convergent 8-step synthesis workflow for Zervimesine.

Note: Due to the proprietary nature of the detailed synthesis, specific reagents, conditions, and

yields for each step are not publicly available in full detail. The following is a generalized outline
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of the key experimental transformations mentioned in the available literature.

Key Experimental Protocols
1. Visible-Light-Induced Continuous Flow Benzylic Bromination:

Objective: To replace a traditional AIBN-induced thermal bromination with a safer and more

efficient photoflow method for the synthesis of a key isoindoline intermediate.

Apparatus: A continuous flow reactor equipped with a visible light source (e.g., LED lamp), a

pump for reagent delivery, and a back-pressure regulator.

General Procedure:

A solution of the isoindoline precursor and a brominating agent (e.g., N-bromosuccinimide)

in a suitable solvent (e.g., acetonitrile) is prepared.

The solution is pumped through the illuminated reactor at a defined flow rate and

temperature.

The output stream is collected, and the solvent is removed under reduced pressure.

The crude product is purified by standard laboratory techniques (e.g., chromatography,

crystallization).

Advantages: Improved safety by avoiding high temperatures and potentially hazardous

radical initiators, enhanced reaction control, and scalability.

2. High-Throughput Screening (HTS) for Hydrogenation:

Objective: To rapidly identify the optimal catalyst and reaction conditions for the

hydrogenation of a key alkyne intermediate.

Apparatus: A high-throughput screening platform with multiple parallel reactors, capable of

varying catalysts, solvents, temperatures, and hydrogen pressures.

General Procedure:
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An array of reactions is set up, each containing the alkyne substrate and a different

hydrogenation catalyst (e.g., various palladium or platinum catalysts on different supports).

The reactions are subjected to a hydrogen atmosphere at varying pressures and

temperatures.

After a set reaction time, the reactions are analyzed (e.g., by HPLC or LC-MS) to

determine the conversion and yield of the desired product.

The optimal conditions identified from the screen are then scaled up for preparative

synthesis.

Advantages: Accelerated optimization of a challenging reaction step, leading to improved

yield and purity.

3. Final Coupling and Purification:

Objective: To couple the two key fragments and purify the final Zervimesine product.

General Procedure:

The key phenolic and isoindoline fragments are reacted under appropriate coupling

conditions (details not publicly available but likely involve standard C-N bond formation

strategies).

The crude product is isolated and purified by chromatography.

The purified Zervimesine may be converted to a more stable salt form (e.g.,

hemifumarate dihydrate) for improved pharmaceutical properties.

Characterization: The final product should be characterized by standard analytical

techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its

identity and purity.

Data Presentation
While specific yields for each step are not publicly available, the overall efficiency of the

second-generation synthesis is reported to be an improvement over the initial 12-step
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medicinal chemistry route.

Parameter First-Generation Synthesis
Second-Generation
Synthesis

Longest Linear Sequence 9 steps 6 steps

Total Number of Steps 12 steps 8 steps

Key Technologies Traditional batch chemistry Photoflow, HTS

Scalability (Not specified)
Demonstrated on a 100 kg

scale

Concluding Remarks
The synthesis of Zervimesine (CT-1812) has evolved into a sophisticated and efficient process

suitable for late-stage clinical and potential commercial production. The adoption of innovative

technologies like continuous flow processing and high-throughput screening underscores the

advancements in modern pharmaceutical manufacturing. For researchers in the field of

neurodegenerative drug discovery, this synthetic route provides a scalable and robust method

for obtaining this important sigma-2 receptor antagonist for further investigation. It is imperative

that any laboratory synthesis is conducted with strict adherence to safety protocols and by

consulting the detailed procedures outlined in the peer-reviewed literature.

To cite this document: BenchChem. [Synthesizing Zervimesine (CT-1812): A Laboratory
Protocol and Application Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606824#how-to-synthesize-zervimesine-ct-1812-in-
the-lab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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